(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5,9H2;2*1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.12 . It is a powder at room temperature .Scientific Research Applications
Metal Complex Formation
"(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride" has been utilized in the synthesis of metal complexes, exhibiting significant potential in coordination chemistry. For instance, Hakimi et al. (2013) detailed the formation of a Cadmium(II) complex with a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2- aminoethyl)propane-1,3-diamine. This complex showcased a distorted octahedral geometry, indicating the versatility of pyridine derivatives in forming stable metal complexes.
Catalysis
The compound has found applications in catalysis, particularly in the dimerization and oligomerization of ethylene. Nyamato et al. (2015) explored the use of (imino)pyridine palladium(II) complexes, demonstrating their efficiency as catalysts for ethylene dimerization. This underscores the role of pyridine derivatives in enhancing the selectivity and activity of transition metal catalysts.
Schiff Base Ligand Synthesis
Another significant application is in the synthesis of Schiff base complexes, which are pivotal in coordination chemistry and catalysis. Rezaeivala (2017) reported the synthesis of a Zn(II) Schiff base complex using a novel tripodal amine derived from the condensation with 2-hydroxy-3-methoxybenzaldehyde. These complexes exhibit unique structural and functional properties, contributing to advancements in materials science and catalysis.
Environmental and Pharmaceutical Analysis
Moreover, the compound plays a role in the analysis of metal ions in environmental and pharmaceutical samples. Belin & Gülaçar (2005) utilized methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as a new ion-pairing reagent for the capillary electrophoresis of metal ions, highlighting its utility in sensitive and selective detection methods.
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJPYQUTLRCJP-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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